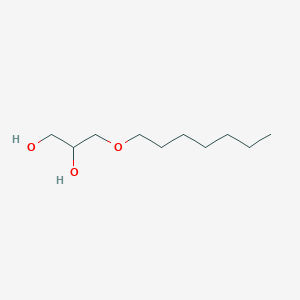
1,2-Propanediol, 3-(heptyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(heptyloxy)-, also known as 1-O-heptylglycerol, is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol It is a derivative of glycerol, where one of the hydroxyl groups is substituted with a heptyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-(heptyloxy)- can be synthesized through the reaction of glycerol with heptyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(heptyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced separation techniques, such as chromatography, can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3-(heptyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or amines.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(heptyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(heptyloxy)- involves its interaction with biological membranes due to its amphiphilic nature. The heptyloxy group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol, 3-methoxy-: Another derivative of glycerol with a methoxy group instead of a heptyloxy group.
1,3-Propanediol: A structural isomer with different physical and chemical properties.
Uniqueness
1,2-Propanediol, 3-(heptyloxy)- is unique due to its longer alkyl chain, which imparts distinct hydrophobic characteristics. This makes it more suitable for applications requiring amphiphilic properties, such as in surfactants and emulsifiers. Its ability to integrate into lipid bilayers also sets it apart from shorter-chain derivatives .
Propiedades
Número CAS |
10305-39-2 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-heptoxypropane-1,2-diol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10-12H,2-9H2,1H3 |
Clave InChI |
LUCBXPCLWJFUFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


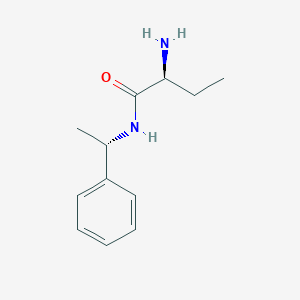
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
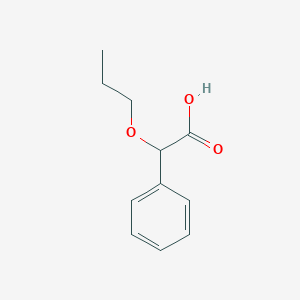
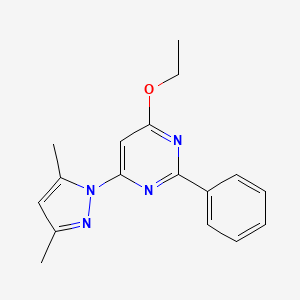
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
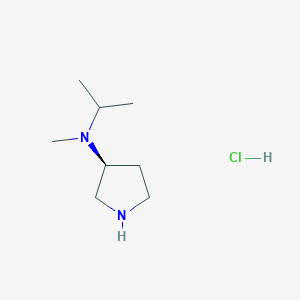
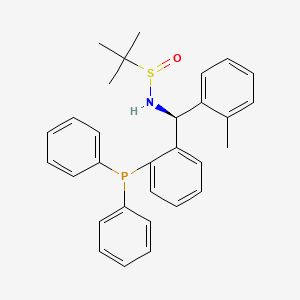
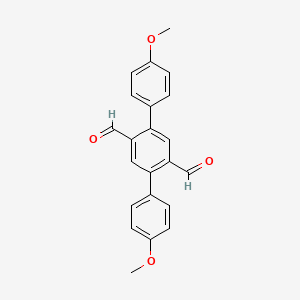


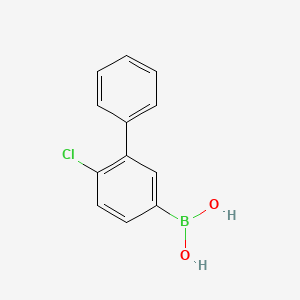
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
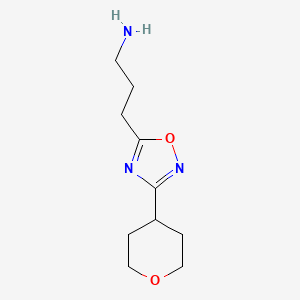
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
